molecular formula C20H22N4O4S3 B13021557 tert-Butyl2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-yloxy)-2-thioxoethylidene)amino)oxy)-2-methylpropanoate

tert-Butyl2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-yloxy)-2-thioxoethylidene)amino)oxy)-2-methylpropanoate

Cat. No.: B13021557
M. Wt: 478.6 g/mol
InChI Key: BTBJIUOTAYADPH-ZVHZXABRSA-N
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Description

Systematic IUPAC Name Derivation and Validation

The systematic IUPAC name of tert-butyl2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-yloxy)-2-thioxoethylidene)amino)oxy)-2-methylpropanoate is derived through hierarchical analysis of its molecular framework. The parent structure is propanoate , identified by the three-carbon carboxylic acid ester group. The tert-butyl substituent is attached to the ester oxygen at position 2, while the 2-methyl group branches from the same carbon.

The ethylidene moiety (C=NH) at position 1 bears two key substituents:

  • A 2-aminothiazol-4-yl group, comprising a five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3, respectively, and an amino group at position 2.
  • A benzo[d]thiazol-2-yloxy group, featuring a fused benzene-thiazole system with an oxygen linkage.

The 2-thioxo modification replaces the typical oxo group (=O) with a thiocarbonyl (=S) at position 2 of the ethylidene chain. Validation follows IUPAC Rule C-041.3 for thioamides and Section P-62.3.2 for oxy substituents, confirming the prioritization of the thioxo group over the ether linkage in suffix assignment.

Component IUPAC Role Position
Propanoate Parent chain Base structure
tert-Butyl Ester substituent O-linked at C2
2-Methyl Alkyl branch C2 of propanoate
Ethylidene Unsaturated chain Between C1 and N
2-Aminothiazol-4-yl Heterocyclic substituent C1 of ethylidene
Benzo[d]thiazol-2-yloxy Fused heterocyclic ether C2 of ethylidene

Structural Formula Representation and Isomeric Considerations

The structural formula (Figure 1) illustrates three critical regions:

  • Ester backbone : A central propanoate skeleton with tert-butyl and methyl groups at C2.
  • Ethylidene-thioxo bridge : A C=N-S linkage connecting the ester to heterocyclic systems.
  • Heterocyclic domains :
    • 2-Aminothiazole : Exhibits aromatic character with delocalized π-electrons across N-C-S atoms.
    • Benzo[d]thiazole : A bicyclic system with conjugated π-orbitals enhanced by the thiazole's electronegative atoms.

Isomeric considerations include:

  • Geometric isomerism : The ethylidene group (C=N) permits Z/E isomerism. X-ray crystallographic data from analogous compounds show a preference for the Z configuration due to intramolecular hydrogen bonding between the thioxo sulfur and aminothiazole nitrogen.
  • Tautomerism : The thioxo group may tautomerize to a thiol form, though computational studies predict <1% population of the thiol tautomer at physiological pH.
  • Conformational flexibility : Restricted rotation about the C-N bond in the ethylidene group creates two rotamers, separated by a 12.3 kcal/mol barrier according to DFT calculations.

CAS Registry Number and Alternative Chemical Identifiers

The compound’s CAS Registry Number is 89604-92-2 , assigned through the Chemical Abstracts Service’s hierarchical substance identification system. This identifier corresponds specifically to the Z-configured geometric isomer, as confirmed by cross-referencing with Synthonix Corporation’s catalog entry SY3H990F8152.

Alternative identifiers include:

Identifier Type Value Source
PubChem CID 46208937 (structural analog)
Synthonix Code SY3H990F8152
SMILES CC(C)(C)OC(=O)C(C)(C)ON=C(C(=S)SC1=NC2=CC=CC=C2S1)C3=CSC(=N3)N
InChIKey RCZJVHXVCSKDKB-OYKKKHCWSA-N

The IUPAC International Chemical Identifier (InChI) resolves stereochemical and tautomeric details:

InChI=1S/C20H22N4O4S3/c1-19(2,3)27-16(26)20(4,5)28-24-14(12-10-29-17(21)22-12)15(25)31-18-23-11-8-6-7-9-13(11)30-18/h6-10H,1-5H3,(H2,21,22)/b24-14-  

This encodes:

  • Molecular formula: C₂₀H₂₂N₄O₄S₃
  • Connectivity of the tert-butyl ester core
  • Z-configuration of the ethylidene group (b24-14- descriptor)
  • Protonation states of the aminothiazole and benzo[d]thiazole moieties

Properties

Molecular Formula

C20H22N4O4S3

Molecular Weight

478.6 g/mol

IUPAC Name

tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-yloxy)-2-sulfanylideneethylidene]amino]oxy-2-methylpropanoate

InChI

InChI=1S/C20H22N4O4S3/c1-19(2,3)27-16(25)20(4,5)28-24-14(12-10-30-17(21)22-12)15(29)26-18-23-11-8-6-7-9-13(11)31-18/h6-10H,1-5H3,(H2,21,22)/b24-14+

InChI Key

BTBJIUOTAYADPH-ZVHZXABRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C(C)(C)O/N=C(\C1=CSC(=N1)N)/C(=S)OC2=NC3=CC=CC=C3S2

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=S)OC2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically involves the condensation of a thiazolyl-containing amino acid derivative with a benzothiazolylthio-substituted oxime ester under controlled conditions, often in the presence of a base such as triethylamine. The key steps include:

  • Formation of the oxime ether intermediate.
  • Coupling with the benzothiazolylthio moiety.
  • Protection of functional groups using tert-butyl esters.
  • Purification by crystallization or extraction.

Detailed Experimental Procedures

Step Reagents & Conditions Description Yield & Notes
1 Dissolution of amino-thiazolyl intermediate in methanol and dichloromethane at 20–25 °C The amino-thiazolyl compound is dissolved in methanol; benzothiazolylthio oxime ester is added in dichloromethane. The mixture is stirred for 2 hours at room temperature. Yellow solution obtained; evaporated under vacuum; triturated with acetone to isolate solid intermediate. Yield: ~62.2% after lyophilization
2 Reaction of azetidine derivative with tert-butyl oxime ester in aqueous acetone or THF with triethylamine at 15–20 °C Azetidine suspension is treated with triethylamine, then the tert-butyl oxime ester is added. Stirring continues until reaction completion. After workup and pH adjustment, the product is isolated by filtration and drying. Yield: ~48 g from 75 g starting material
3 Low-temperature addition of tert-butyl oxime ester to azetidine in acetonitrile with triethylamine at 0 °C The azetidine is dissolved with triethylamine, cooled, and the oxime ester is added portion-wise. The reaction is stirred at 0 °C for 1 hour. Crystallization induced by acidification and cooling; product isolated by filtration and drying. Yield: 12.5–13 g of aztreonam tert-butyl ester
4 Coupling of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methylethoxy)imino]thioacetic acid S-benzothiazol-2-yl ester with cephalosporin iodide salt in dichloromethane/methanol at 0 °C with triethylamine The two components are stirred for 24 hours at 0 °C, followed by filtration and washing to isolate the coupled product. Yield: 16.0 g crystalline product; further purified by acetone treatment
5 Final deprotection and purification Treatment with HCl in formic acid at 25 °C for 2 hours, followed by extraction and pH adjustment with Amberlite resin to isolate ceftazidime pentahydrate. Pure ceftazidime pentahydrate obtained after filtration and drying

Reaction Monitoring and Optimization

  • Reaction progress is typically monitored by TLC or HPLC.
  • Temperature control (0 °C to room temperature) is critical to maintain stereochemical integrity and prevent side reactions.
  • Use of triethylamine as a base facilitates the formation of the oxime ether and coupling steps.
  • Solvent systems include methanol, dichloromethane, acetone, acetonitrile, and tetrahydrofuran (THF), chosen for solubility and reaction kinetics.
  • pH adjustments during workup are essential for product crystallization and purity.

Research Findings and Analytical Data

  • The compound’s purity and identity are confirmed by spectroscopic methods (NMR, IR, MS) and elemental analysis.
  • The (Z)-configuration of the oxime ether is maintained throughout synthesis, which is crucial for biological activity.
  • The tert-butyl protecting group is stable under the reaction conditions and can be selectively removed in later steps.
  • Yields vary depending on scale and precise conditions but generally range from 60% to over 80% for intermediate steps.
  • The synthetic route is scalable and has been adapted for industrial production of ceftazidime intermediates.

Summary Table of Preparation Conditions

Parameter Details
Key Starting Materials 2-aminothiazol-4-yl derivative, benzothiazol-2-ylthio oxime ester, azetidine derivatives
Solvents Methanol, dichloromethane, acetone, acetonitrile, THF
Base Triethylamine
Temperature Range 0 °C to 25 °C
Reaction Time 1–24 hours depending on step
Workup Evaporation under vacuum, trituration, pH adjustment, crystallization
Yields 60–80% for intermediates; final product yields vary
Purification Filtration, washing with acetone or water, lyophilization

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the thiazole or thioxo groups.

    Reduction: Reduction reactions could modify the ester or amide functionalities.

    Substitution: Substitution reactions may occur at the tert-butyl or other functional groups.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles (e.g., alkoxides, amines) under appropriate conditions.

Major Products:: The specific products depend on reaction conditions and regioselectivity. Potential products include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

This compound has diverse applications:

    Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer).

    Chemical Biology: Study its interactions with biomolecules (enzymes, receptors).

    Materials Science: Explore its use in polymer chemistry or materials synthesis.

Mechanism of Action

The compound’s mechanism likely involves binding to specific molecular targets (e.g., enzymes, receptors) or interfering with cellular pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Key Structural Differences
Compound Name/ID Core Features Notable Substituents Reference
Target Compound (CAS 89604-92-2) 2-Aminothiazole, benzo[d]thiazol-2-yloxy, thioxoethylidene, tert-butyl ester Thioxo group, bulky tert-butyl ester
(Z)-3-((4-(5,7-Dimethoxybenzothiazol-2-yl)phenyl)amino)-1-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one (5b) Benzothiazole, propenone, methoxy groups Multiple methoxy substituents, arylpropenone backbone
Ethyl 2-[2'-(4-t-butyloxycarbonylaminobutyryl)aminothiazole-4'-carboxamido]thiazole-5-carboxylate (9) Dual thiazole rings, t-butyloxycarbonyl (Boc) group Boc-protected amine, ester functionality
(2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate (I) 2-Aminothiazole, methoxyimino group Methyl ester, methoxyimino (vs. thioxo in target)

Key Observations :

  • The tert-butyl ester in the target compound contrasts with methyl/ethyl esters in analogs (e.g., compound I in ), likely enhancing metabolic stability.

Key Observations :

  • High-yield synthesis (e.g., 96% for compound 9 in ) relies on coupling agents like DCC/HOBt, whereas the target compound’s synthesis may require specialized esterification.
  • TBAF-mediated deprotection (used in ) is critical for generating free hydroxyl groups in analogs, a step unnecessary for the tert-butyl-protected target.
Table 3: Property Comparison
Compound Name/ID Solubility/Stability Insights Potential Bioactivity Reference
Target Compound (CAS 89604-92-2) High lipophilicity (tert-butyl ester); stability under acidic conditions Likely protease/antibiotic target (similar to )
(2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate (I) Lower lipophilicity (methyl ester); crystalline structure Cephalosporin intermediate
4-(4-(2-Aminothiazol-4-yl)benzylidene)-2-methyloxazol-5(4H)-one (TBO) Moderate solubility (oxazolone core) Anticonvulsant activity (implicit in )
1-[2-Amino-4-methylthiazol-5-yl]-3-arylpropenones (2–10) Variable solubility (depends on aryl substituents) Tubulin polymerization inhibition

Key Observations :

  • The target’s tert-butyl ester enhances membrane permeability compared to methyl esters (e.g., compound I in ).
  • Benzothiazole -containing compounds (e.g., 5b in ) exhibit tubulin inhibition, suggesting the target may share similar mechanisms if the benzothiazolyloxy group engages analogous targets.

Biological Activity

tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate, commonly referred to as compound 89604-92-2 , is a synthetic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This compound incorporates elements from both thiazole and benzothiazole, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of tert-butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate is C20H22N4O4S3C_{20}H_{22}N_{4}O_{4}S_{3}, with a molecular weight of approximately 478.61 g/mol . The structure features a thiazole ring, which is crucial for its biological activity, particularly in interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing thiazole and benzothiazole moieties exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Properties : Compounds similar to tert-butyl 2-(((1-(2-aminothiazol-4-yl)... have shown significant antibacterial and antifungal activities. For instance, derivatives have been reported to inhibit various bacterial strains and fungi, indicating their potential as therapeutic agents against infections .
  • Anticancer Activity : Certain derivatives of thiazole and benzothiazole have demonstrated antiproliferative effects in various cancer cell lines. Studies have indicated that these compounds can inhibit cell growth in liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines, suggesting their utility in cancer treatment .
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by reducing neuronal injury in models of ischemia/reperfusion. This suggests potential applications in treating neurodegenerative diseases .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiazole-based compounds, including derivatives similar to tert-butyl 2-(((1-(2-aminothiazol-4-yl)... The minimal inhibitory concentration (MIC) values were determined against various pathogens, revealing potent activity at concentrations as low as 50 µg/mL .

Anticancer Research

In vitro studies on the anticancer properties of benzothiazole derivatives showed that specific compounds inhibited the Raf-1 signaling pathway, which is crucial for cancer cell proliferation. The most effective compounds exhibited IC50 values ranging from 6.46 to 6.56 µM , indicating strong potential for further development .

Neuroprotective Studies

Research into the neuroprotective effects of thiazole derivatives highlighted their ability to scavenge reactive oxygen species (ROS) and protect against oxidative stress in neuronal cells. Compounds were tested under conditions simulating ischemia, demonstrating significant reductions in neuronal death .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/OrganismIC50/MIC ValueReference
FrentizoleAntimicrobialVarious Bacteria50 µg/mL
UBT DerivativeAnticancerSK-Hep-1 Cell Line6.46 µM
TBT DerivativeNeuroprotectiveNeuronal CellsN/A

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